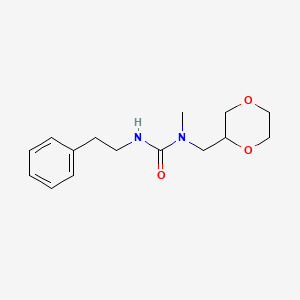

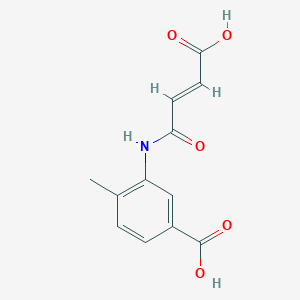

1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,4-dioxane ring, a urea group (-NH-CO-NH2), and a phenethyl group. The 1,4-dioxane ring is a six-membered oxygen-containing heterocycle, and is relatively stable. The urea group can participate in hydrogen bonding, which could affect the compound’s physical properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The urea group could potentially undergo reactions at the carbonyl carbon or at the nitrogen atoms. The 1,4-dioxane ring is relatively unreactive under mild conditions, but can be cleaved under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the urea group could result in hydrogen bonding, which might increase its boiling point and water solubility compared to compounds of similar molecular weight. The 1,4-dioxane ring could contribute to the compound’s overall stability .科学的研究の応用

Polymerization and Material Science Applications A study on the ring-opening polymerization of 3-methyl-1,4-dioxan-2-one mediated by catalytic systems led to the development of a new polymer comprised of perfectly alternating lactic acid and ethylene oxide repeat units. This polymer, characterized for its thermodynamic parameters and glass transition temperature, suggests potential applications in biodegradable plastics and as a plasticizing agent for polylactide, indicating the relevance of dioxane derivatives in developing sustainable materials (Bechtold, Hillmyer, & Tolman, 2001).

Environmental Remediation Research into the degradation of 1,4-dioxane in water using advanced oxidation technologies highlights the compound's recalcitrant nature and the effectiveness of certain treatments in its removal. This work is significant in addressing water contamination issues, suggesting that derivatives of 1,4-dioxane could also be subjects of environmental remediation studies (Vescovi, Coleman, & Amal, 2010).

Catalysis and Organic Synthesis Investigations into intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas catalyzed by gold(I) complexes present an application in catalysis and organic synthesis. The high yield and regioselectivity achieved in these reactions underscore the versatility of dioxane and urea derivatives in facilitating complex organic transformations (Zhang, Lee, & Widenhoefer, 2009).

Biodegradation Studies The kinetics of 1,4-dioxane biodegradation by monooxygenase-expressing bacteria provide insights into microbial pathways for the removal of persistent organic pollutants. This research is crucial for developing bioremediation strategies for compounds that are challenging to degrade, including various dioxane derivatives (Mahendra & Alvarez-Cohen, 2006).

作用機序

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the urea group and phenethyl group could suggest potential for biological activity, as these groups are found in a number of bioactive compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(1,4-dioxan-2-ylmethyl)-1-methyl-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-17(11-14-12-19-9-10-20-14)15(18)16-8-7-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOKLCUPRGDOCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1COCCO1)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2780173.png)

![1-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]piperidin-3-amine;hydrochloride](/img/structure/B2780178.png)

![2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2780181.png)

![3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2780182.png)

![(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one](/img/structure/B2780183.png)

![Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2780187.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)